1-Ethenyl-4-(iodomethyl)benzene, also known by its IUPAC name, is a chemical compound with the molecular formula and a molecular weight of approximately 244.07 g/mol. It is classified as an organic compound, specifically an iodinated aromatic compound. The compound is primarily utilized in research settings, particularly in organic synthesis and materials science due to its unique reactivity and structural properties.
This compound can be sourced from various chemical suppliers and is often used in laboratory research. It falls under the category of halogenated compounds, which are characterized by the presence of halogen atoms (in this case, iodine) attached to carbon-based structures. Its CAS number is 45817-37-6, which uniquely identifies it in chemical databases.
The synthesis of 1-ethenyl-4-(iodomethyl)benzene can be achieved through various methods:
These methods require careful control of reaction conditions such as temperature, solvent choice, and catalyst selection to optimize yield and purity.
1-Ethenyl-4-(iodomethyl)benzene has a distinct structure characterized by an ethenyl group (vinyl group) attached to a benzene ring that also bears an iodomethyl substituent. The structural representation can be described using the following identifiers:
InChI=1S/C9H9I/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2C=CC1=CC=C(C=C1)CIThis structure indicates the presence of a double bond between carbon atoms in the ethenyl group and a single bond connecting the iodomethyl group to the benzene ring.
1-Ethenyl-4-(iodomethyl)benzene participates in several chemical reactions typical of both alkenes and aromatic compounds:
These reactions are facilitated by the inherent reactivity of both the alkene and the halogen substituent.
The mechanism of action for 1-ethenyl-4-(iodomethyl)benzene largely depends on its participation in chemical reactions:
Data regarding these mechanisms can be found in organic chemistry literature detailing similar halogenated compounds.
1-Ethenyl-4-(iodomethyl)benzene exhibits several notable physical and chemical properties:
These properties indicate its potential behavior in various chemical environments and applications.
1-Ethenyl-4-(iodomethyl)benzene finds applications primarily in scientific research:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2